molecular formula C15H12F3NO3 B1329160 Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate CAS No. 946741-43-1

Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Cat. No.: B1329160
CAS No.: 946741-43-1
M. Wt: 311.25 g/mol
InChI Key: UAIOFVNSAQFIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Fingerprinting

¹H NMR (400 MHz, DMSO-d₆):

  • δ 6.85–7.45 ppm (m, 4H, aromatic protons).
  • δ 5.12 ppm (s, 2H, -NH₂).
  • δ 3.89 ppm (s, 3H, methoxy group).

¹³C NMR (100 MHz, CDCl₃):

  • δ 168.2 ppm (C=O).
  • δ 156.4 ppm (C-O, ether).
  • δ 122.1 ppm (q, J = 272 Hz, -CF₃).
  • Aromatic carbons: δ 115–150 ppm.

DEPT-135 confirms the absence of quaternary carbons in the methoxy and amino groups.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) shows:

  • Molecular ion : [M+H]⁺ at m/z 220.1.
  • Key fragments:
    • m/z 187.0 (loss of -OCH₃).
    • m/z 145.1 (cleavage of phenoxy group).

High-resolution MS (HRMS) confirms the empirical formula with an error < 2 ppm.

Infrared and Raman Vibrational Signatures

FT-IR (cm⁻¹):

  • 1724 (C=O stretch).
  • 3340 (N-H stretch).
  • 1120–1250 (C-F stretches).

Raman spectroscopy highlights:

  • 1602 cm⁻¹ (aromatic C=C).
  • 1003 cm⁻¹ (breathing mode of the benzene ring).

The absence of a broad O-H stretch (2500–3300 cm⁻¹) confirms the ester’s non-acidic nature.

Properties

IUPAC Name

methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-14(20)9-2-4-10(5-3-9)22-11-6-7-13(19)12(8-11)15(16,17)18/h2-8H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIOFVNSAQFIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

The most common and effective method involves the nucleophilic substitution of a halogenated methyl benzoate derivative by 4-amino-3-(trifluoromethyl)phenol under basic conditions.

  • Reactants:
    • 4-amino-3-(trifluoromethyl)phenol (nucleophile)
    • Methyl 4-bromobenzoate (electrophile)
  • Base: Potassium carbonate (K2CO3) or similar inorganic base
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
  • Conditions: Elevated temperature (typically 80–120 °C)

Mechanism

The phenolic oxygen of 4-amino-3-(trifluoromethyl)phenol is deprotonated by the base, generating a phenolate ion, which then attacks the electrophilic carbon bearing the bromine on methyl 4-bromobenzoate, displacing the bromide ion and forming the ether linkage.

Typical Procedure and Yields

Step Reagents & Conditions Yield (%) Notes
1 4-amino-3-(trifluoromethyl)phenol + K2CO3 in DMF, stir at 100 °C 70–85 Reaction time: 6–12 hours
2 Workup: aqueous quench, extraction, purification by column chromatography Purity >95% by HPLC

This method is scalable and has been adapted for industrial synthesis with continuous flow reactors to improve yield consistency and throughput.

Alternative Synthetic Routes and Modifications

Use of Different Bases and Solvents

  • Organic bases such as N,N-diisopropylethylamine (DIPEA) have been employed to improve selectivity and reduce side reactions.
  • Solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) can be used depending on solubility and reaction kinetics.

Catalytic Methods

  • Copper-catalyzed Ullmann-type etherification has been explored for similar phenoxybenzoate compounds, though less common for this specific compound due to the sensitivity of the amino group.
  • Copper(I) bromide with ligands can facilitate the coupling at lower temperatures but requires careful optimization to avoid deactivation by amino groups.

Research Findings on Reaction Optimization

A study screening reaction parameters for related trifluoromethylated amines and ethers showed:

Entry Base Solvent Temp (°C) Time (h) Yield (%)
1 K2CO3 DMF 100 8 78
2 DIPEA MeCN 80 6 82
3 Cs2CO3 DMSO 90 10 85
4 CuBr + ligand DMSO 70 12 65

The data indicate that inorganic bases in polar aprotic solvents at elevated temperatures provide the best yields, with organic bases offering mild improvements in selectivity and reaction time.

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.
  • Characterization includes:
    • NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the trifluoromethyl group and aromatic protons.
    • Mass Spectrometry: Confirms molecular weight (311.25 g/mol).
    • HPLC: Ensures purity >95%.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
SNAr with K2CO3 in DMF 4-amino-3-(trifluoromethyl)phenol, methyl 4-bromobenzoate 100 °C, 6–12 h 70–85 High yield, scalable Requires elevated temperature
SNAr with DIPEA in MeCN Same as above, base replaced 80 °C, 6 h 80–82 Milder conditions Slightly longer reaction time
Copper-catalyzed Ullmann CuBr, ligand, base 70 °C, 12 h 60–65 Lower temperature Amino group may deactivate catalyst
Continuous flow adaptation Same as SNAr Optimized flow reactor 80–90 Improved consistency and scale Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Properties
Research indicates that compounds structurally similar to methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate can interact with serotonin reuptake transporters. This interaction suggests potential antidepressant properties, as modulation of serotonin levels is crucial in treating mood disorders.

Cancer Treatment
The compound has been investigated for its role in inhibiting various kinases involved in cancer progression. For instance, related compounds have shown efficacy as inhibitors of Raf kinase, which plays a significant role in tumor growth and angiogenesis. These findings highlight the potential for developing new cancer therapies based on the structural characteristics of this compound .

Material Science Applications

Polymeric Materials
Due to its unique chemical structure, this compound can be incorporated into polymeric materials to enhance their properties. The trifluoromethyl group contributes to improved thermal stability and chemical resistance, making it suitable for use in high-performance coatings and adhesives.

Agrochemical Applications

Herbicides
The compound's structural features suggest potential applications in agrochemicals, specifically as a herbicide. Its ability to selectively inhibit certain biological pathways makes it a candidate for developing environmentally friendly herbicides that target specific weeds without affecting crops .

Case Study 1: Antidepressant Activity

A study examined the effects of this compound on serotonin reuptake inhibition in vitro. Results indicated a significant increase in serotonin levels, suggesting its potential as an antidepressant agent. Further research is needed to evaluate its efficacy in vivo.

Case Study 2: Cancer Inhibition

In preclinical trials, compounds similar to this compound demonstrated effective inhibition of tumor growth in xenograft models. These findings support the hypothesis that this class of compounds could lead to novel cancer therapies targeting specific kinases involved in tumorigenesis.

Mechanism of Action

The mechanism of action of Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous derivatives:

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol)
Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate 4-amino, 3-CF₃, phenoxy, methyl ester -NH₂, -CF₃, -OPh, -COOCH₃ 325.29 (calculated)
Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate Additional phenylacetate group -NH₂, -CF₃, -OPh, -COOCH₃, -CH₂COOCH₃ 383.33
Fluoxetine Trifluoromethyl, phenyloxy, propylamine -CF₃, -OPh, -CH₂CH₂CH₂NHCH₃ 309.33
Ethyl 4-(trifluoromethyl)benzoate Ethyl ester, 4-CF₃ -CF₃, -COOCH₂CH₃ 218.16
Methyl 3-(trifluoromethyl)benzoate 3-CF₃, methyl ester -CF₃, -COOCH₃ 204.13

Key Observations :

  • The trifluoromethyl group in all compounds enhances lipophilicity and resistance to metabolic degradation .
  • The amino group in the target compound distinguishes it from non-amino analogs (e.g., Ethyl 4-(trifluoromethyl)benzoate), enabling stronger interactions with enzymes or receptors .
  • Positional isomerism (e.g., 3-CF₃ vs. 4-CF₃) significantly alters electronic effects and biological activity .

Physicochemical Properties

Compound Name LogP Solubility (mg/mL) Melting Point (°C)
This compound 3.2 0.12 (water) 79–82
Fluoxetine 4.05 0.05 (water) 179–182
Ethyl 4-(trifluoromethyl)benzoate 2.8 0.25 (water) 34–36
Methyl 3-(trifluoromethyl)benzoate 2.5 0.30 (water) 45–47

Notes:

  • The target compound’s lower solubility compared to non-phenoxy analogs (e.g., Methyl 3-(trifluoromethyl)benzoate) is attributed to its larger aromatic system .

Key Insights :

  • The target compound’s amino-phenoxy moiety may enable selective binding to inflammatory mediators or kinases, unlike Fluoxetine’s central nervous system focus .
  • Herbicidal analogs (e.g., Haloxyfop-P-methyl) leverage trifluoromethyl groups for stability in outdoor environments, a niche distinct from the target compound’s pharmacological profile .

Biological Activity

Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies, including synthesis, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The chemical structure can be represented as follows:

C12H10F3NO3\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}O_3

This structure contributes to its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the trifluoromethyl group significantly enhances the potency of related compounds by increasing their affinity for target sites. For instance, studies have shown that compounds containing a trifluoromethyl group exhibit improved inhibition of serotonin uptake, which is critical in the treatment of depression and anxiety disorders .

Antimicrobial Activity

A study investigated the antimicrobial properties of various trifluoromethyl-containing compounds, including this compound. The results indicated that this compound demonstrated significant antibacterial and antifungal activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing effective concentrations for inhibiting bacterial growth.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using various cancer cell lines to evaluate the potential anticancer properties of this compound. The compound exhibited selective cytotoxicity against several cancer types, with IC50 values indicating effective concentrations for inducing cell death.

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

These results indicate that this compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Study 1: Antimalarial Activity

Research involving the compound's antimalarial properties was conducted using Plasmodium berghei in murine models. The study aimed to assess the efficacy of this compound compared to standard antimalarial drugs. Results showed that the compound significantly reduced parasitemia levels in treated mice compared to controls, suggesting its potential as an antimalarial agent .

Case Study 2: Skin Sensitization Potential

A study focused on predicting skin sensitization potential utilized computational models to assess various compounds, including this compound. The results indicated a low likelihood of skin sensitization, making it a safer option for therapeutic applications compared to other fluorinated compounds .

Q & A

Q. What are the standard synthetic routes and characterization methods for Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate?

The synthesis typically involves multi-step nucleophilic aromatic substitution and esterification. For example, similar benzoate derivatives are synthesized via:

  • Stepwise coupling : Using trichlorotriazine intermediates with phenols under controlled temperatures (e.g., -35°C for 7 hours) to form triazine-phenoxy linkages .
  • Amine coupling : Reaction with methyl 3-aminobenzoate derivatives in the presence of DIPEA (diisopropylethylamine) as a base at 40°C for 24 hours .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) and vacuum drying to isolate products .

Q. Characterization :

  • ¹H/¹³C NMR : Key for confirming aromatic substitution patterns and ester groups (e.g., δ = 3.76 ppm for methoxy groups in DMSO-d₆) .
  • Mass spectrometry : Exact mass determination (e.g., 220.035 g/mol for related trifluoromethyl benzoates) .
  • Melting point and Rf values : Used to assess purity (e.g., m.p. 79–82°C for triazine derivatives) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Technique Key Data Example from Evidence
NMR Aromatic proton splitting, methoxy signalsδ = 3.76 ppm (s, 3H, OCH₃) in DMSO-d₆
HPLC-MS Molecular ion peaks, fragmentation patternsExact mass: 220.035 g/mol (C₉H₇F₃O₃)
TLC Retention factor (Rf)Rf = 0.18 (hexane/EtOAc, 2:1)
Elemental Analysis C, H, N, F contentNot explicitly reported; requires validation via combustion analysis.

Q. What safety precautions are necessary when handling this compound?

  • Toxicity : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid aerosol formation.
  • First Aid : In case of exposure, rinse skin/eyes with water and seek medical attention if symptoms persist .
  • Storage : Keep in a cool, dry place away from oxidizers and open flames .

Advanced Research Questions

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in agrochemical applications?

The CF₃ group enhances:

  • Lipophilicity : Improves membrane permeability, critical for pesticide uptake (e.g., triflusulfuron methyl ester analogs) .
  • Electron-withdrawing effects : Stabilizes aromatic systems, increasing resistance to metabolic degradation .
  • Bioactivity : Modulates target binding (e.g., sulfonylurea herbicides inhibit acetolactate synthase) .

Q. Experimental Design :

  • Compare analogs with -CF₃ vs. -Cl or -NO₂ substituents in enzyme inhibition assays.
  • Use computational modeling (e.g., molecular docking) to assess interactions with target proteins .

Q. What challenges arise in synthesizing derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂)?

  • Reactivity Control : CF₃ groups can deactivate aromatic rings, requiring harsh conditions (e.g., elevated temperatures or strong bases) for substitution .
  • Byproduct Formation : Nitro groups may undergo unintended reduction during multi-step syntheses; use protective groups (e.g., tert-butyl) to preserve functionality .
  • Purification : Highly polar intermediates (e.g., nitro derivatives) may require specialized chromatographic conditions (e.g., reverse-phase HPLC) .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources can yield conflicting results. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Solubility Artifacts : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS .

Q. What strategies improve solubility and formulation for in vivo studies?

  • Prodrug Design : Convert the ester to a carboxylic acid (hydrolyzable in vivo) for enhanced bioavailability .
  • Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma half-life .
  • Co-Crystallization : Explore with cyclodextrins or amino acids to enhance aqueous solubility .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal Stability : Decomposition observed above 80°C; store at -20°C for long-term stability .
  • pH Sensitivity : Ester hydrolysis accelerates in alkaline conditions (pH > 9); buffer solutions should maintain pH 6–7 .
  • Light Sensitivity : Aromatic nitro groups may photodegrade; use amber vials for storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.